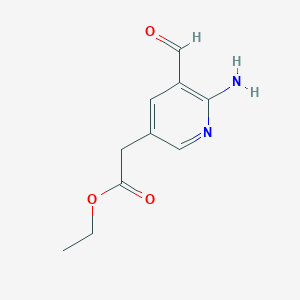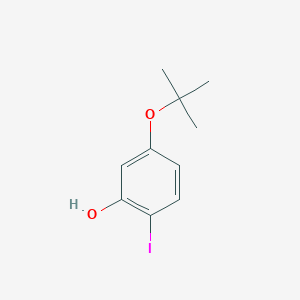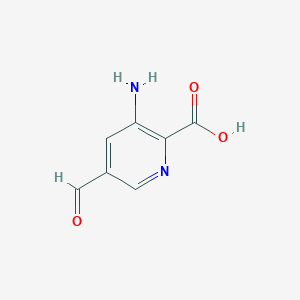
3-Amino-5-formylpyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-formylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-2-pyridinecarboxylic acid with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Amino-5-carboxypyridine-2-carboxylic acid.
Reduction: 3-Amino-5-hydroxymethylpyridine-2-carboxylic acid.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-formylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-Amino-5-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-pyridinecarboxylic acid: Lacks the formyl group at the 5-position.
5-Formyl-2-pyridinecarboxylic acid: Lacks the amino group at the 3-position.
3-Amino-5-hydroxymethylpyridine-2-carboxylic acid: Contains a hydroxymethyl group instead of a formyl group.
Uniqueness
3-Amino-5-formylpyridine-2-carboxylic acid is unique due to the presence of both an amino group and a formyl group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H6N2O3 |
|---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
3-amino-5-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-5-1-4(3-10)2-9-6(5)7(11)12/h1-3H,8H2,(H,11,12) |
InChI-Schlüssel |
ZXLKYOQTNCEFCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1N)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



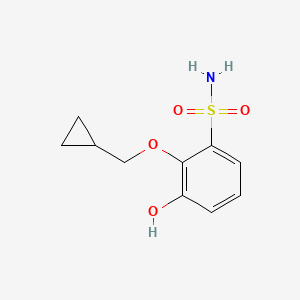
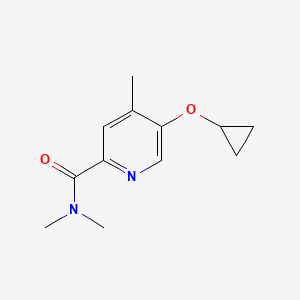
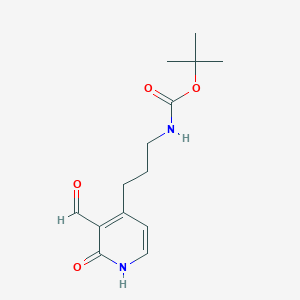
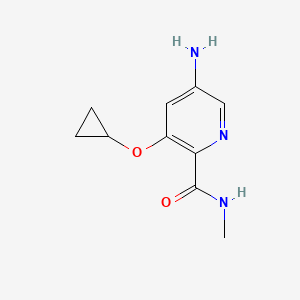
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)

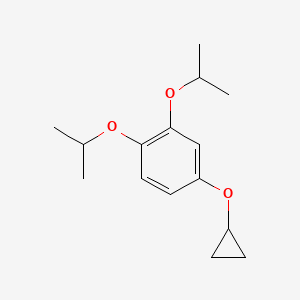
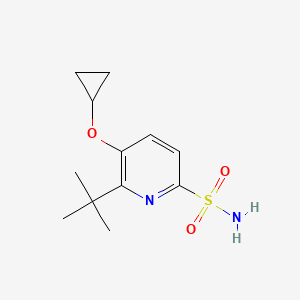
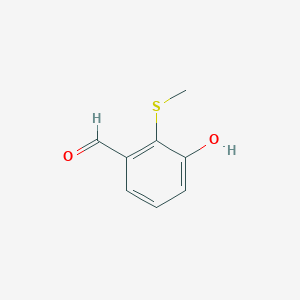
![[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14835655.png)
